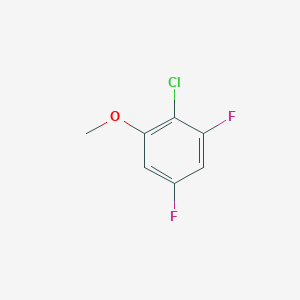

2-Chloro-3,5-difluoroanisole

Descripción general

Descripción

Está siendo desarrollado por VTV Therapeutics para el tratamiento de la diabetes tipo 1 y la diabetes tipo 2 como complemento de la terapia con insulina . Este compuesto ha demostrado ser prometedor en la regulación de los niveles de glucosa en sangre mediante la activación selectiva de las vías de la glucosa en el hígado .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Cadisegliatin implican varios pasos. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación de grupos tiazol y sulfánil. Los métodos de producción industrial están diseñados para garantizar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Cadisegliatin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes utilizados en las reacciones de oxidación incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes utilizados en las reacciones de reducción incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Cadisegliatin tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la activación de la glucoquinasa y sus efectos sobre el metabolismo de la glucosa.

Biología: Se utiliza para investigar el papel de la glucoquinasa en la función hepática y la regulación de la glucosa.

Medicina: Se está desarrollando como un posible tratamiento para la diabetes tipo 1 y la diabetes tipo 2. .

Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos tratamientos para la diabetes.

Mecanismo De Acción

Cadisegliatin ejerce sus efectos mediante la activación selectiva de la glucoquinasa en el hígado. Esta activación aumenta la actividad de la glucoquinasa independientemente de la insulina, lo que lleva a una mejoría en el control glucémico a través de la captación de glucosa hepática y el almacenamiento de glucógeno . Los objetivos moleculares y las vías implicadas incluyen la vía del metabolismo de la glucosa y la regulación de los niveles de glucosa en sangre .

Comparación Con Compuestos Similares

Cadisegliatin es único en su activación selectiva de la glucoquinasa hepática. Los compuestos similares incluyen otros activadores de la glucoquinasa, como:

Piragliatin: Otro activador de la glucoquinasa que se ha estudiado por su potencial en el tratamiento de la diabetes.

Dorzagliatin: Un activador de la glucoquinasa de doble acción que se dirige tanto al páncreas como al hígado.

Sotagliflozina: Un inhibidor dual del cotransportador de sodio-glucosa 1 y 2, que también afecta el metabolismo de la glucosa.

Cadisegliatin destaca por su mecanismo de acción selectivo hepático, que reduce el riesgo de hipoglucemia y mejora el control glucémico sin aumentar el riesgo de cetoacidosis .

Actividad Biológica

2-Chloro-3,5-difluoroanisole (CAS No. 18627-23-1) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article synthesizes the available research on its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₆ClF₂O

- Molecular Weight : 192.58 g/mol

- Functional Groups : Contains a chloro group (Cl) and two fluoro groups (F) attached to a methoxybenzene structure.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways. Its phenolic structure allows it to donate hydrogen atoms, potentially neutralizing free radicals and modulating oxidative stress responses.

- Cell Signaling Modulation : The compound influences cell signaling pathways by affecting the activity of kinases and phosphatases, which can lead to altered gene expression and cellular metabolism.

- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which can generate reactive intermediates that may have further biological implications.

Biological Effects

The biological effects of this compound can vary significantly based on dosage and exposure duration:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Induces significant oxidative stress and potential cytotoxicity.

Case Studies

- Oxidative Stress Studies : In laboratory settings, studies have shown that exposure to higher concentrations of this compound can lead to increased levels of reactive oxygen species (ROS), indicating a potential role in oxidative stress-related pathways.

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit enzymes involved in detoxification processes, which may affect overall metabolic health.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₆ClF₂O | Enzyme inhibition; oxidative stress |

| 2,4-Difluorophenol | C₆H₄ClF₂O | Antioxidant properties; less cytotoxic |

| 3,5-Difluorophenol | C₆H₄F₂O | Moderate enzyme inhibition; lower toxicity |

Applications in Research and Industry

This compound has several applications across different sectors:

- Medicinal Chemistry : Investigated for its potential as a pharmaceutical agent due to its unique reactivity and structural properties.

- Environmental Science : Used as a model compound for studying the degradation of halogenated organic compounds in environmental matrices.

- Organic Synthesis : Serves as an intermediate in the synthesis of other chemical entities, particularly in the development of agrochemicals and pharmaceuticals .

Safety and Handling

Due to its potential biological activity and toxicity at higher doses, proper safety protocols should be followed when handling this compound:

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure adequate ventilation in work areas.

- Dispose of waste according to hazardous material regulations.

Propiedades

IUPAC Name |

2-chloro-1,5-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADYPAXFVCUWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401334 | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-23-1 | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.